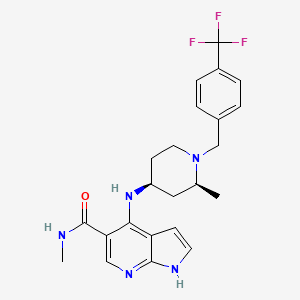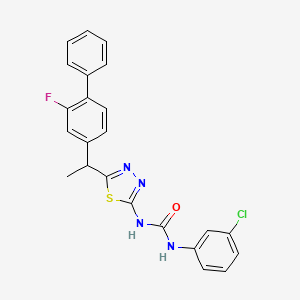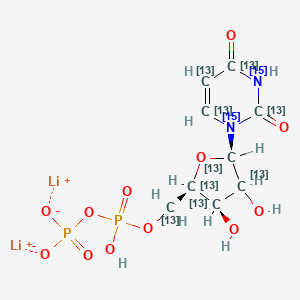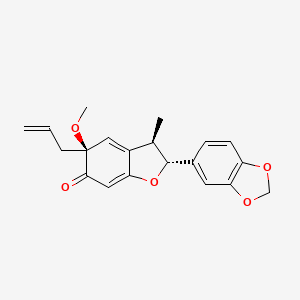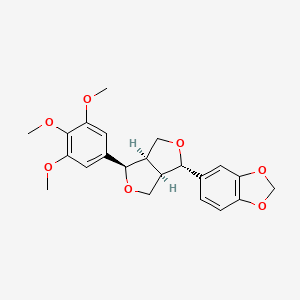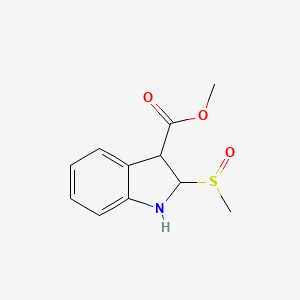
Brassicanate A sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of brassicanate A sulfoxide involves the isolation of the compound from Brassica oleracea. The process typically includes extraction, purification, and identification steps. Specific details on the synthetic routes and reaction conditions are not extensively documented in the literature.
Industrial Production Methods
Industrial production methods for this compound are still under research and development. The focus is on optimizing the extraction and purification processes to achieve higher yields and purity levels suitable for commercial applications .
化学反应分析
Types of Reactions
Brassicanate A sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfoxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Brassicanate A sulfoxide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sulfoxide chemistry and its reactivity.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Industry: Explored for use in sustainable agriculture practices to reduce reliance on synthetic herbicides.
作用机制
Brassicanate A sulfoxide exerts its herbicidal effects by inhibiting the biosynthesis of essential amino acids in plants. It interacts with multiple molecular targets, including dihydroxyacid dehydratase, hydroxymethylpyruvate dioxygenase, acetolactate synthase, PYL family proteins, and transport inhibitor response 1 . These interactions disrupt key metabolic pathways, leading to the suppression of weed growth .
相似化合物的比较
Similar Compounds
- Brassicanate B sulfoxide
- Brassicanate C sulfoxide
- Sulforaphane
Uniqueness
Brassicanate A sulfoxide is unique due to its multi-target mechanism of action, which allows it to stably bind to various herbicide targets and plant growth-regulating targets . This multi-target approach enhances its effectiveness as a herbicide and reduces the likelihood of resistance development in weeds .
属性
分子式 |
C11H13NO3S |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
methyl 2-methylsulfinyl-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-15-11(13)9-7-5-3-4-6-8(7)12-10(9)16(2)14/h3-6,9-10,12H,1-2H3 |
InChI 键 |
UXRVFZJXVIOHLU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(NC2=CC=CC=C12)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
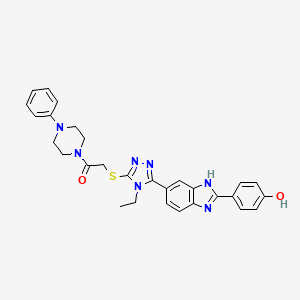
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
